2-(4-methylphenyl)-N-[(3R)-piperidin-3-yl]acetamide hydrochloride
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Overview
Description
2-(4-methylphenyl)-N-[(3R)-piperidin-3-yl]acetamide hydrochloride is a chemical compound that belongs to the class of acetamides. It is characterized by the presence of a piperidine ring and a methylphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-N-[(3R)-piperidin-3-yl]acetamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylbenzylamine and (3R)-piperidine-3-carboxylic acid.
Formation of the Amide Bond: The carboxylic acid group of (3R)-piperidine-3-carboxylic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. This activated intermediate then reacts with 4-methylbenzylamine to form the amide bond.
Hydrochloride Salt Formation: The resulting amide is treated with hydrochloric acid to form the hydrochloride salt, which enhances the compound’s solubility and stability.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.
Optimization of Reaction Conditions: Optimizing temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing techniques such as crystallization, filtration, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)-N-[(3R)-piperidin-3-yl]acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
2-(4-methylphenyl)-N-[(3R)-piperidin-3-yl]acetamide hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a precursor in the manufacture of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-N-[(3R)-piperidin-3-yl]acetamide hydrochloride involves its interaction with specific molecular targets. These may include:
Receptors: Binding to receptors in the nervous system, potentially modulating neurotransmitter release or receptor activity.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Pathways: Affecting signaling pathways that regulate cellular processes such as inflammation or pain perception.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylphenyl)-N-[(3S)-piperidin-3-yl]acetamide hydrochloride: A stereoisomer with different biological activity.
2-(4-chlorophenyl)-N-[(3R)-piperidin-3-yl]acetamide hydrochloride: A compound with a similar structure but different substituents on the aromatic ring.
Uniqueness
2-(4-methylphenyl)-N-[(3R)-piperidin-3-yl]acetamide hydrochloride is unique due to its specific stereochemistry and the presence of the methyl group on the aromatic ring, which can influence its biological activity and chemical reactivity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
1938195-15-3 |
---|---|
Molecular Formula |
C14H21ClN2O |
Molecular Weight |
268.8 |
Purity |
95 |
Origin of Product |
United States |
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